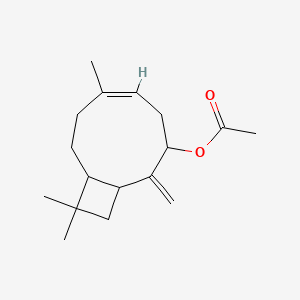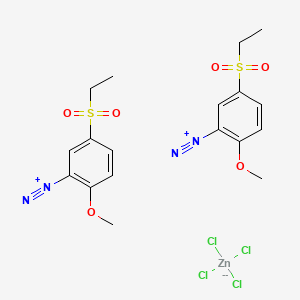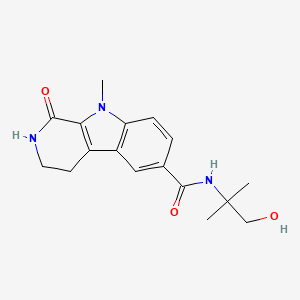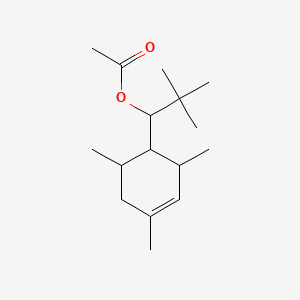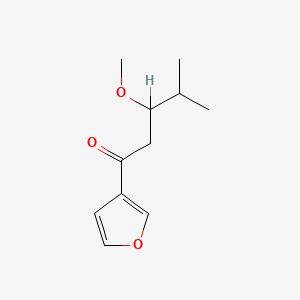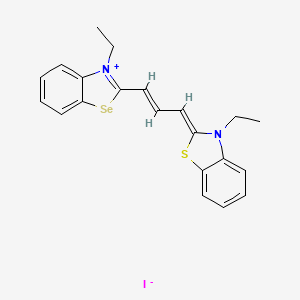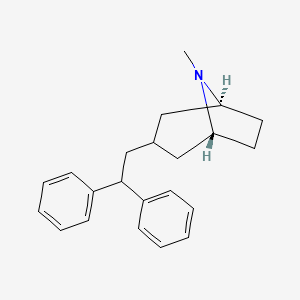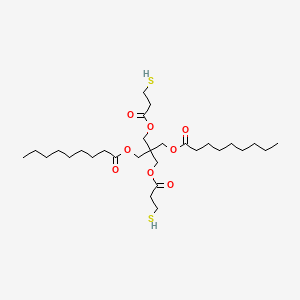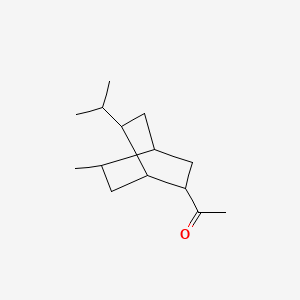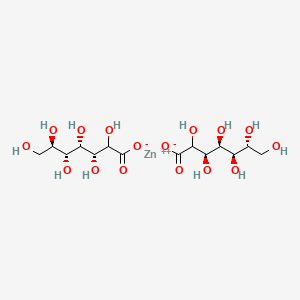
trans-2-Tetradecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, specifically a long-chain hydrocarbon with a double bond between the second and third carbon atoms in the trans configuration. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-2-Tetradecene involves the hydroboration-oxidation of 1-tetradecene. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the intermediate organoborane into the desired alkene.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of tetradecane. This process involves the removal of hydrogen atoms from tetradecane using a catalyst, typically a metal such as platinum or palladium, under high temperature and pressure conditions.
化学反应分析
Types of Reactions:
Oxidation: trans-2-Tetradecene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to tetradecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Tetradecane
Substitution: 2,3-dichlorotetradecane, 2,3-dibromotetradecane
科学研究应用
Chemistry: trans-2-Tetradecene is used as a starting material in organic synthesis. Its double bond allows for various functionalization reactions, making it a versatile intermediate in the production of more complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems. It is also used in the synthesis of bioactive molecules.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a component in lubricants, surfactants, and polymer additives. Its chemical properties make it suitable for enhancing the performance of these products.
作用机制
The mechanism of action of trans-2-Tetradecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition, oxidation, and reduction, which are facilitated by specific reagents and catalysts. These reactions enable the compound to participate in the synthesis of more complex molecules and materials.
相似化合物的比较
cis-2-Tetradecene: Similar in structure but with the double bond in the cis configuration.
1-Tetradecene: An isomer with the double bond at the first carbon position.
Tetradecane: The fully saturated alkane counterpart without any double bonds.
Uniqueness: trans-2-Tetradecene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. The trans configuration results in a more linear structure compared to the cis isomer, affecting its boiling point, melting point, and overall stability.
属性
CAS 编号 |
35953-54-9 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC 名称 |
(E)-tetradec-2-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |
InChI 键 |
OBDUMNZXAIUUTH-HWKANZROSA-N |
手性 SMILES |
CCCCCCCCCCC/C=C/C |
规范 SMILES |
CCCCCCCCCCCC=CC |
物理描述 |
Colorless liquid; [CAMEO] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


